Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of oxazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents include acyl chlorides, amines, and esters, with reactions often conducted in the presence of catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved could include inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
- **2-bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide
Uniqueness
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate stands out due to its unique combination of oxazole and thiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, an oxazole moiety, and a phenylethyl group. Its molecular formula is C20H24N2O4S, with a molar mass of approximately 396.48 g/mol.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that thiazole derivatives can effectively scavenge free radicals and reduce oxidative stress in cellular models. This suggests that the compound may possess similar properties, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
The compound has been reported to exhibit antimicrobial properties against various pathogens. A study evaluating the activity of thiazole derivatives against bacterial strains demonstrated that modifications in the structure significantly influenced their efficacy. The presence of the oxazole and thiazole rings is thought to enhance interaction with microbial targets .
Anti-inflammatory Effects
Research into related compounds has highlighted their potential anti-inflammatory effects. Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests that this compound could be investigated further for its anti-inflammatory potential .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The compound may affect signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors : Potential binding to specific receptors could mediate its effects on inflammation and microbial resistance.
Case Studies
Several studies have explored the biological activities of thiazole and oxazole derivatives:
- Antioxidant Activity Study : A study involving thiazole derivatives demonstrated their ability to reduce lipid peroxidation in rat brain homogenates, indicating strong antioxidant properties .
- Antimicrobial Efficacy : Research on thiazole compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values comparable to standard antibiotics .
- Anti-inflammatory Research : In vitro studies indicated that certain thiazole compounds could significantly reduce TNF-alpha production in macrophages, suggesting potential for therapeutic use in inflammatory diseases .
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H23N3O4S/c1-13-16(14(2)28-24-13)10-12-18(25)22-21-23-19(20(26)27-3)17(29-21)11-9-15-7-5-4-6-8-15/h4-8H,9-12H2,1-3H3,(H,22,23,25) |
InChI Key |
NEOJZYGONFCNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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